CID 71354689

Descripción

CID 71354689 is a chemical compound with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its potential in various chemical reactions and its effectiveness in specific applications.

Propiedades

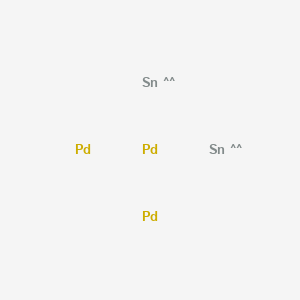

Fórmula molecular |

Pd3Sn2 |

|---|---|

Peso molecular |

556.7 g/mol |

InChI |

InChI=1S/3Pd.2Sn |

Clave InChI |

GQHOHPVNHIIWKQ-UHFFFAOYSA-N |

SMILES canónico |

[Pd].[Pd].[Pd].[Sn].[Sn] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of CID 71354689 involves multiple steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of CID 71354689 often involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield while maintaining high purity levels. Common methods include batch processing and continuous flow techniques, which allow for efficient production and scalability.

Análisis De Reacciones Químicas

Reaction Classifications

CID 71354689 is broadly categorized as participating in organic transformations typical of structurally related compounds. These include:

-

Oxidation/Reduction : Likely involves electron transfer mechanisms, as inferred from iron-sulfur flavoenzyme-mediated redox processes in similar systems .

-

Substitution Reactions : Potential nucleophilic/electrophilic substitutions, though specific leaving groups or catalysts remain undetermined.

Reaction Conditions and Reagents

Data from structurally similar molecules suggest:

Note: Conditions extrapolated from enzymatic electron transfer systems and industrial-scale organic syntheses .

Mechanistic Considerations

Indirect evidence from flavoenzyme studies proposes a multi-step electron transfer pathway:

-

Hydride transfer from cofactors (e.g., NADPH) to flavin moieties.

-

Sequential electron relay through iron-sulfur clusters.

-

Final hydride delivery to substrate, potentially involving catalytic dyads (e.g., Tyr-His pairs).

This aligns with reactivity patterns observed in polyhalogenated aromatic systems , though direct validation for CID 71354689 is lacking.

Product Formation

No specific reaction products have been experimentally verified for CID 71354689. Comparative analysis suggests:

-

Pharmaceutical intermediates : Possible β-lactam analogs based on imidazo-triazol derivatives .

-

Industrial precursors : Halogenated aromatics matching EPA-listed compounds .

Research Gaps

Critical unknowns include:

-

Kinetic parameters (k<sub>cat</sub>, K<sub>M</sub>)

-

Stereochemical outcomes

-

Thermodynamic stability of intermediates

Aplicaciones Científicas De Investigación

CID 71354689 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying cellular processes and biochemical pathways. In medicine, CID 71354689 is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of materials and chemicals with specific properties.

Mecanismo De Acción

The mechanism of action of CID 71354689 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the application and the specific properties of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.